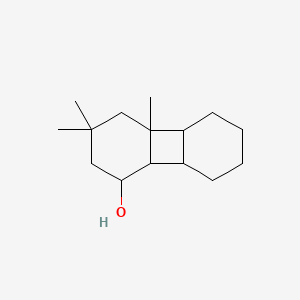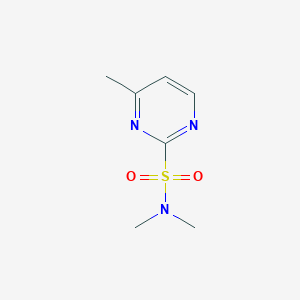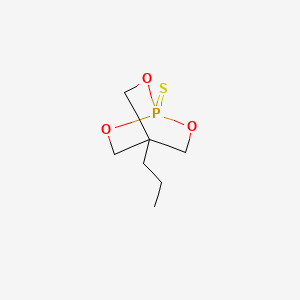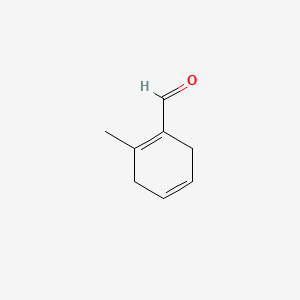
2-Methylcyclohexa-1,4-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₀O It is a cyclic aldehyde with a unique structure that includes a methyl group and a diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylcyclohexa-1,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Birch reduction of 2-methylbenzoic acid, followed by isomerization to form the desired product . The reaction conditions typically include the use of sodium or lithium in liquid ammonia, followed by acid workup to obtain the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Methylcyclohexa-1,4-diene-1-carboxylic acid.
Reduction: 2-Methylcyclohexa-1,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diene system can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical entities with diverse properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,4-cyclohexadiene: Similar structure but lacks the aldehyde group.
2,5-Dihydrotoluene: Another related compound with a different substitution pattern.
Propriétés
Numéro CAS |
60468-98-6 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2-methylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,6H,4-5H2,1H3 |
Clé InChI |
BWDDYPIKNXWPEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC=CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
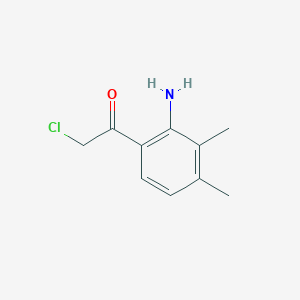
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
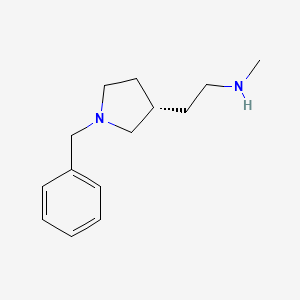
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
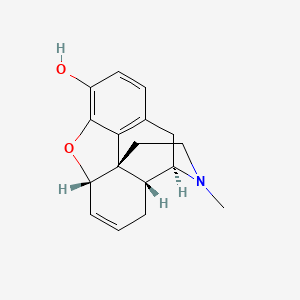


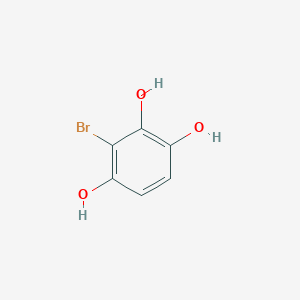
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

